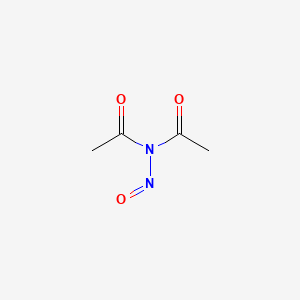

Acetamide, N-acetyl-N-nitroso-

CAS No.: 61886-92-8

Cat. No.: VC20500791

Molecular Formula: C4H6N2O3

Molecular Weight: 130.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61886-92-8 |

|---|---|

| Molecular Formula | C4H6N2O3 |

| Molecular Weight | 130.10 g/mol |

| IUPAC Name | N-acetyl-N-nitrosoacetamide |

| Standard InChI | InChI=1S/C4H6N2O3/c1-3(7)6(5-9)4(2)8/h1-2H3 |

| Standard InChI Key | JYYJFTGASWSUPZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N(C(=O)C)N=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Acetamide, N-acetyl-N-nitroso- belongs to the class of N-nitroso compounds, which are structurally defined by the presence of a nitroso group () attached to a nitrogen atom. Its systematic IUPAC name is acetic acid-(2-chloro-N-nitroso-anilide), reflecting its anilide backbone substituted with chlorine and nitroso groups . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 10560-52-8 |

| Molecular Formula | |

| Molecular Weight | 198.606 g/mol |

| Exact Mass | 198.020 g/mol |

| Synonyms | o-Chloro-N-nitrosoacetanilide, N-Acetyl-N-nitroso-2-chloroaniline |

The chlorine substituent at the ortho position of the aromatic ring influences its electronic structure, enhancing stability and modulating reactivity .

Physical and Chemical Properties

Thermodynamic and Physical Parameters

Key physical properties of Acetamide, N-acetyl-N-nitroso- include:

| Property | Value |

|---|---|

| Density | 1.31 g/cm³ |

| Boiling Point | 273.7°C at 760 mmHg |

| Flash Point | 119.3°C |

| Vapor Pressure | 0.00565 mmHg at 25°C |

| Refractive Index | 1.574 |

The compound’s high boiling point and low vapor pressure suggest limited volatility under ambient conditions, making it suitable for high-temperature reactions .

Reactivity and Stability

N-Nitroso compounds are prone to photolytic and thermal degradation. Under acidic conditions, Acetamide, N-acetyl-N-nitroso- may undergo denitrosation, releasing nitric oxide () and regenerating the parent amine . This reactivity mirrors observations in nitrosated pharmaceuticals like acetaminophen, where nitroso intermediates form toxic quinone imines .

Reactivity and Degradation Pathways

Nitroso Group Reactivity

The nitroso group participates in cycloaddition reactions and acts as a dienophile in Diels-Alder reactions. For example, in the presence of dienes, it forms stable oxazine derivatives . Additionally, nitroso compounds can oxidize thiols to disulfides, a property exploited in biochemical studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume